

A Comparative Analysis of Spectral Databases for 4-Pentyn-2-ol

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Compound of Interest

Compound Name: 4-Pentyn-2-ol

Cat. No.: B120216

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For researchers, scientists, and professionals in drug development, access to accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of publicly accessible spectral databases for the compound **4-Pentyn-2-ol**, focusing on Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Infrared (IR) spectroscopy data.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the spectral data for **4-Pentyn-2-ol** available from three prominent public databases: the National Institute of Standards and Technology (NIST) WebBook, the Spectral Database for Organic Compounds (SDBS), and data aggregated in PubChem, which often originates from collections such as SpectraBase.

Table 1: Mass Spectrometry (MS) Data Comparison

Database	m/z	Relative Intensity (%)
NIST WebBook	27	22.8
	29	18.5
	39	39.1
	41	30.4
	45	100
	53	19.6
	69	13.0
	83	2.2
	84	0.8
SDBS	27	237
	29	158
	39	459
	41	305
	45	999
	53	184
	69	114
	83	23
	84	9

Table 2: ^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Data Comparison

Database	Chemical Shift (ppm)
SDBS	22.99
	29.00
	61.21
	69.11
	84.14
PubChem (SpectraBase)	23.3
	29.2
	61.4
	69.0
	84.3

Table 3: ^1H Nuclear Magnetic Resonance (^1H NMR) Data Comparison

Database	Chemical Shift (ppm)	Multiplicity	Integration
SDBS	1.25	Doublet	3
	1.98	Triplet	1
	2.28	Doublet of Doublets	2
	2.85	Singlet (broad)	1
	3.93	Multiplet	1
PubChem (SpectraBase)	1.24	Doublet	3
	1.97	Triplet	1
	2.27	Multiplet	2
	3.92	Multiplet	1

Table 4: Infrared (IR) Spectroscopy Data Comparison

Database	Wavenumber (cm ⁻¹)
SDBS	636
912	
1061	
1119	
1375	
1456	
2119	
2932	
2978	
3291	
3362	
PubChem (SpectraBase)	636
913	
1061	
1119	
1375	
2118	
2977	
3290	
3365	

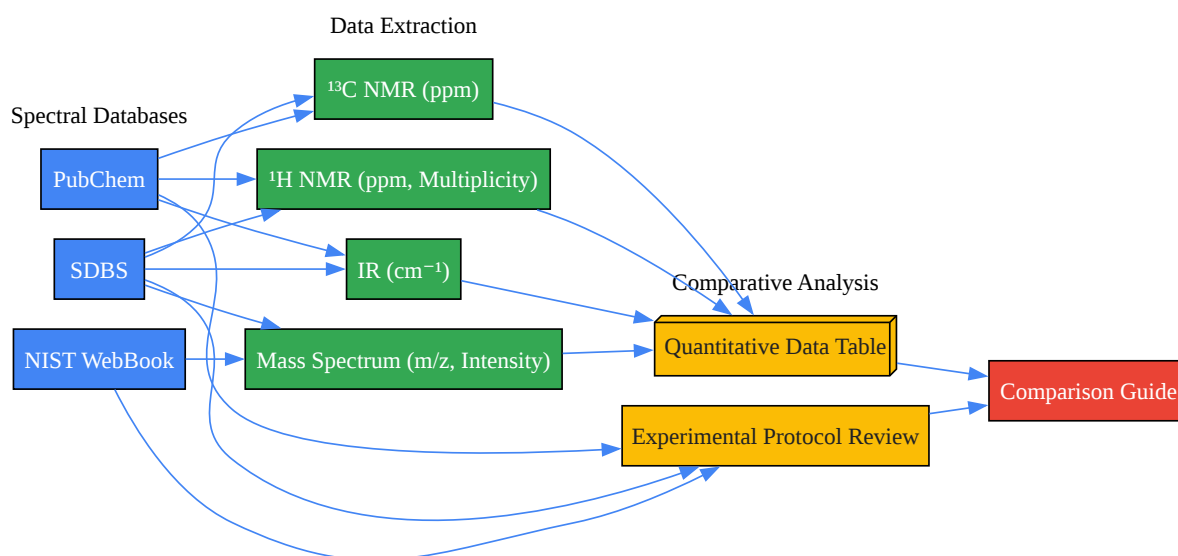
Experimental Protocols

Detailed experimental protocols are often crucial for reproducing or comparing spectral data. The availability of this information varies across databases.

- NIST WebBook: For the mass spectrum of **4-Pentyn-2-ol**, the NIST WebBook provides basic information, stating it is an electron ionization (EI) mass spectrum.[\[1\]](#)[\[2\]](#)[\[3\]](#) However, it often lacks detailed parameters such as the specific instrument used, ionization energy, or sample introduction method.
- SDBS: The Spectral Database for Organic Compounds generally offers more comprehensive experimental details. For **4-Pentyn-2-ol**, the following parameters are provided:
 - ¹H NMR: 90 MHz spectrometer, CDCl₃ solvent.
 - ¹³C NMR: 22.5 MHz spectrometer, CDCl₃ solvent.
 - IR: Liquid film technique.
 - MS: JEOL JMS-01SG-2 instrument, 75 eV ionization energy.
- PubChem (SpectraBase): The level of detail in PubChem is dependent on the original data source. For the SpectraBase entries for **4-Pentyn-2-ol**, the following is noted:
 - ¹H NMR: Varian CFT-20 instrument.[\[2\]](#)
 - ¹³C NMR: Information on the instrument is not readily available in the summary.
 - IR: Bruker IFS 85 instrument using a cell technique.[\[2\]](#)

Visualization of the Comparison Workflow

To effectively compare spectral data from various databases, a structured workflow is essential. The following diagram, generated using the DOT language, illustrates this process.



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Workflow for comparing spectral data from different databases.

In conclusion, while there is a good consensus on the spectral data for **4-Pentyn-2-ol** across the NIST WebBook, SDBS, and PubChem, the level of detail regarding experimental protocols varies. For researchers requiring in-depth experimental parameters for method development or validation, SDBS currently provides the most comprehensive information among the free databases. PubChem serves as an excellent aggregator, often providing links to multiple data sources. The NIST WebBook remains a primary and reliable source, particularly for mass spectral data. The choice of database will ultimately depend on the specific needs of the researcher, balancing the required depth of experimental detail with the breadth of available data.

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